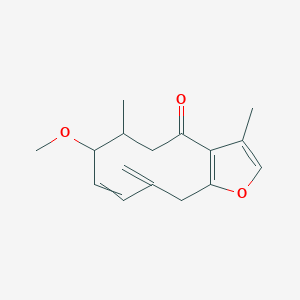

(1e)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H20O3 |

|---|---|

Molekulargewicht |

260.33 g/mol |

IUPAC-Name |

7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |

InChI |

InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3 |

InChI-Schlüssel |

KYVMPRMAGALGDM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, experience-driven walkthrough of the complete structure elucidation of the novel sesquiterpenoid, (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one. This furanogermacrane, a class of compounds noted for their diverse biological activities, was successfully isolated from the resin of Commiphora sphaerocarpa. We will dissect the strategic application of a suite of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The narrative emphasizes the causal logic behind experimental choices and the self-validating nature of the combined data, offering a robust framework for the structural characterization of complex natural products.

Introduction: The Quest for Novel Bioactive Scaffolds

The germacrane sesquiterpenoids, particularly those featuring a furan moiety, represent a rich source of chemical diversity with significant therapeutic potential. Their complex, flexible ten-membered ring system presents a formidable challenge for structural analysis, demanding a multi-faceted and rigorous analytical approach. The target molecule, this compound, is a notable example, distinguished by its unique oxygenation and unsaturation pattern. This guide serves as a practical blueprint for researchers engaged in the discovery and characterization of such intricate natural products.

Isolation Protocol: From Resin to Pure Analyte

The journey to structural elucidation begins with the meticulous isolation of the target compound from its natural source, the resin of Commiphora sphaerocarpa. The choice of chromatographic techniques is paramount to achieving the requisite purity for spectroscopic analysis.

Experimental Protocol: Chromatographic Separation

A multi-step chromatographic procedure is employed to fractionate the crude resin extract and isolate the compound of interest.

-

Initial Extraction: The dried and powdered resin is exhaustively extracted with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to enrich the extract with sesquiterpenoids.

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography over silica gel, using a gradient elution system. A typical gradient would start with a non-polar solvent like n-hexane, gradually increasing the polarity with ethyl acetate. This initial separation is monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in the target compound are further purified by preparative HPLC, often on a reversed-phase C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient. This final step is crucial for obtaining the compound in high purity (>95%).[1]

Spectroscopic Analysis: Decoding the Molecular Signature

With the pure compound in hand, a systematic application of spectroscopic methods is initiated to piece together its molecular structure.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Rationale: High-Resolution Mass Spectrometry (HRMS) is the cornerstone for establishing the elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum provides initial clues about the structural motifs present.

Experimental Data: The mass spectrum of this compound displays a molecular ion peak consistent with the molecular formula C₁₆H₂₀O₃.[2] This formula indicates seven degrees of unsaturation, a critical piece of information that guides the interpretation of subsequent NMR data.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Rationale: IR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups by detecting their characteristic vibrational frequencies.

Interpretation: The IR spectrum of the title compound is expected to show characteristic absorption bands for:

-

An α,β-unsaturated carbonyl group (C=O stretch) around 1670 cm⁻¹.

-

Carbon-carbon double bonds (C=C stretch) in the region of 1600-1650 cm⁻¹.

-

A furan ring, typically exhibiting characteristic peaks.

-

C-O stretching vibrations for the ether and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Rationale: NMR spectroscopy, in its various 1D and 2D forms, provides the most detailed information about the carbon skeleton and the connectivity of atoms within a molecule. The combination of ¹H, ¹³C, COSY, HSQC, and HMBC experiments creates a self-validating system for unambiguous structure determination.

Data Acquisition: All NMR spectra are recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

¹H and ¹³C NMR Spectroscopic Data

The assigned ¹H and ¹³C NMR data for this compound are summarized in the table below, based on the data reported by Dekebo et al. (2002).[1]

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 126.0 | 5.15, d (10.0) |

| 2 | 35.8 | 2.95, m |

| 3 | 78.9 | 3.45, dd (10.0, 5.0) |

| 4 | 15.6 | 1.85, s |

| 5 | 40.2 | 2.60, m |

| 6 | 200.1 | - |

| 7 | 125.1 | 5.80, s |

| 8 | 148.5 | - |

| 9 | 30.1 | 2.80, m |

| 10 | 140.2 | - |

| 11 | 108.1 | 7.10, s |

| 12 | 143.8 | - |

| 13 | 9.8 | 2.10, s |

| 14 | 16.5 | 1.90, s |

| 15 | 25.0 | 1.20, d (7.0) |

| OMe | 56.5 | 3.30, s |

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃.[1]

2D NMR Correlation Analysis: Assembling the Puzzle

Rationale: 2D NMR experiments reveal through-bond correlations between nuclei, allowing for the unambiguous assembly of molecular fragments and the final elucidation of the complete structure.

Workflow for 2D NMR Data Interpretation

Caption: Workflow for Structure Elucidation using 2D NMR.

Detailed Interpretation:

-

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For instance, the correlation between the proton at δH 5.15 (H-1) and the multiplet at δH 2.95 (H-2), which in turn would couple to the proton at δH 3.45 (H-3), establishes the C1-C2-C3 fragment. Similarly, couplings between the protons of the ethyl group attached to the ten-membered ring would be observed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton to the carbon it is attached to, confirming the assignments made in Table 1. For example, the singlet at δH 7.10 would show a cross-peak with the carbon at δC 108.1 (C-11), and the singlet at δH 3.30 would correlate with the carbon at δC 56.5 (OMe).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall carbon skeleton, as it reveals 2- and 3-bond correlations between protons and carbons. Key expected HMBC correlations are visualized below:

Caption: Key Predicted HMBC Correlations.

Final Structure Confirmation and Conclusion

The convergence of data from HRMS, IR, and a full suite of 1D and 2D NMR experiments provides an irrefutable body of evidence for the structure of this compound. The molecular formula from HRMS established the elemental composition and degrees of unsaturation. 1D NMR provided the chemical shifts and multiplicities of all protons and carbons, while COSY, HSQC, and HMBC experiments pieced together the molecular fragments and confirmed their connectivity. This systematic and self-validating approach exemplifies the rigorous standards required in natural product chemistry and provides a clear and logical pathway for the elucidation of other complex molecular architectures.

References

Foreword: The Germacrane Scaffold – A Ten-Membered Ring with Immense Therapeutic Potential

An In-Depth Technical Guide to the Physicochemical Properties of Germacrane Sesquiterpenoids

Germacrane sesquiterpenoids represent a fascinating and structurally diverse class of natural products. Defined by their characteristic 10-membered cyclodecane ring, these C15 isoprenoids are biosynthetically pivotal precursors to other major sesquiterpenoid classes and are abundant in various plant families, such as Asteraceae and Burseraceae.[1][2][3] Their prevalence in traditional medicine is no coincidence; compounds like germacrone and various germacrane lactones exhibit a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and insecticidal properties.[4][5][6][7]

For the drug development professional, a natural product's therapeutic promise is inextricably linked to its physicochemical properties. These parameters govern a molecule's absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile, ultimately dictating its viability as a clinical candidate. This guide provides a deep dive into the core physicochemical properties of germacrane sesquiterpenoids, grounded in the causality of experimental choices and the importance of robust analytical methodology. We will explore how the unique structural features of the germacrane skeleton influence its behavior and how these properties can be precisely characterized to guide medicinal chemistry and drug discovery efforts.

The Structural Foundation: Conformational Dynamics of the Cyclodecane Ring

Unlike rigid aromatic systems, the 10-membered ring of the germacrane core is highly flexible. This conformational pliability is a defining feature with profound implications for both biological activity and analytical characterization.

At room temperature, many germacranes exist in solution as a dynamic equilibrium of multiple conformational isomers.[8] This phenomenon arises from the low energy barriers for ring-flipping and rotation around the carbon-carbon single bonds.

Causality in Analysis: This conformational heterogeneity directly impacts Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone of structural elucidation. The relatively slow interconversion between conformers on the NMR timescale often results in significant line broadening, complicating spectral interpretation.[8] To overcome this, Variable Temperature (VT) NMR is an indispensable technique. By lowering the temperature, the rate of interconversion is slowed, allowing for the resolution of distinct signals for each major conformer. This approach was critical in fully characterizing the conformational landscape of (+)-Germacrene A, a key biosynthetic intermediate.[8]

Furthermore, this inherent flexibility can lead to thermally induced rearrangements, most notably the Cope rearrangement, which transforms a germacrene skeleton into an elemene type.[9][10] Understanding this potential for rearrangement is crucial during isolation and storage to ensure the integrity of the parent compound.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes and is a key parameter in early-stage drug development.[11][12] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water.

The parent germacrane hydrocarbon is fundamentally nonpolar. For instance, Germacrene D, a common volatile sesquiterpene, has a very high predicted LogP, indicating poor water solubility but high lipid affinity.[13][14] The introduction of oxygen-containing functional groups, a common feature in bioactive germacranes, significantly modulates this property. The addition of a ketone (e.g., Germacrone) or a hydroxyl group introduces polarity, thereby lowering the LogP value and increasing aqueous solubility to some extent.[15][16]

Data Presentation: Lipophilicity of Representative Germacranes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP (XLogP3) | Predicted Water Solubility |

| Germacrane | C₁₅H₃₀ | 210.40 | 7.0[1] | Very Low |

| Germacrene D | C₁₅H₂₄ | 204.35 | 5.64[13] | 0.0022 g/L[13] |

| Germacrone | C₁₅H₂₂O | 218.34 | 3.6 | Low |

| Germacrenone | C₁₅H₂₆O₂ | 238.37 | 2.5[16] | 0.15 g/L[15] |

Experimental Protocol: LogP Determination via the Shake-Flask Method (OECD 107)

This protocol represents the "gold standard" for its conceptual simplicity and direct measurement of partitioning. Its trustworthiness lies in achieving true thermodynamic equilibrium.

Principle: The compound is dissolved in one of two pre-saturated immiscible phases (n-octanol and water). The system is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined.

Step-by-Step Methodology:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and purified water (or buffer, typically pH 7.4 for LogD measurement) in a separatory funnel for 24 hours at the desired experimental temperature. Allow the phases to separate completely.

-

Analyte Introduction: Accurately weigh a small amount of the germacrane sesquiterpenoid and dissolve it in the phase in which it is more soluble to create a stock solution. The concentration should be chosen to be within the linear range of the analytical method and below the solubility limit in either phase.

-

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. A volume ratio that results in detectable concentrations in both phases should be chosen (e.g., 1:1, 1:2, or 2:1). Add a small aliquot of the stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is achieved. This can take several hours. The system should be gently inverted or rotated, not shaken violently, to prevent the formation of emulsions.

-

Phase Separation: Centrifuge the vessel at a moderate speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the sesquiterpenoid in each aliquot using a suitable technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The partition coefficient P is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization: Shake-Flask LogP Determination Workflow

Caption: Workflow for LogP determination using the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

For a drug to be effective, especially when administered orally, it must first dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed.[11] The hydrocarbon-rich scaffold of germacranes renders them inherently poorly soluble in water, a significant challenge in drug development.[13][14]

As with lipophilicity, the presence and nature of polar functional groups are the primary drivers of solubility. Highly oxygenated germacranes, particularly those containing multiple hydroxyl groups or forming lactone rings, show improved solubility over their hydrocarbon counterparts. However, even for these more polar analogues, solubility can remain a limiting factor that requires careful consideration and potential formulation strategies.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This high-throughput method is invaluable for early-stage screening. It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. It provides a rapid, albeit not thermodynamic, measure of solubility.

Principle: A concentrated DMSO stock of the test compound is serially diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring light scattering (turbidity) with a nephelometer.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the germacrane sesquiterpenoid in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a clear-bottomed microtiter plate (e.g., 96- or 384-well), add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.

-

Serial Dilution: Add a small volume of the DMSO stock to the first well and perform a serial dilution across the plate to create a concentration gradient. The final DMSO concentration should be kept low and constant across all wells (typically ≤1%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Place the microtiter plate in a plate reader equipped with a nephelometer. Measure the turbidity (light scattering) of each well.

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is determined as the kinetic solubility.

Visualization: Kinetic Solubility Assay Workflow

Caption: Workflow for high-throughput kinetic solubility screening.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Determining the precise three-dimensional structure of a novel germacrane sesquiterpenoid is a non-trivial task that relies on the synergistic application of multiple spectroscopic techniques. The self-validating nature of this process comes from achieving a consensus across all analytical platforms.

-

Mass Spectrometry (MS): High-Resolution MS (HR-MS) is the first step, providing the exact molecular formula from which the degrees of unsaturation can be calculated.[17] When coupled with Gas Chromatography (GC-MS), it is a powerful tool for analyzing volatile germacranes in complex mixtures like essential oils.[3] Tandem MS (MS/MS) provides fragmentation data that can help identify structural motifs.[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each nucleus. 2D NMR experiments (COSY, HSQC, HMBC) are essential for piecing together the carbon skeleton and assigning protons to their respective carbons.[5][17][20] For germacranes, Nuclear Overhauser Effect (NOE) experiments are critical for determining the relative stereochemistry by measuring through-space proximity of protons.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying key functional groups.[17] Strong absorptions in the 1700-1780 cm⁻¹ region are indicative of carbonyl groups (ketones, esters, lactones), while broad bands around 3300 cm⁻¹ signify hydroxyl groups.[21]

-

Electronic Circular Dichroism (ECD) and X-Ray Crystallography: Determining the absolute configuration is the final challenge. If a suitable crystal can be grown, single-crystal X-ray diffraction provides an unambiguous structural determination.[17][18] In the absence of a crystal, the absolute configuration can often be assigned by comparing experimental ECD spectra with spectra calculated for the possible enantiomers using computational methods like density functional theory (DFT).[18][19]

Visualization: General Workflow for Structural Elucidation

Caption: A consensus-based workflow for elucidating novel germacrane structures.

Conclusion: Integrating Physicochemical Properties for Drug Discovery

The germacrane sesquiterpenoids are a rich source of chemical diversity and biological activity. For researchers and drug development professionals, however, the therapeutic potential of these compounds can only be unlocked through a thorough understanding of their physicochemical properties. The inherent lipophilicity and poor aqueous solubility of the core scaffold present significant, but not insurmountable, challenges. The conformational flexibility of the 10-membered ring complicates analysis but may also be key to its interaction with multiple biological targets.[6]

By employing a rigorous, multi-faceted analytical approach as outlined in this guide, scientists can accurately characterize these properties. This knowledge enables the rational design of medicinal chemistry strategies—such as the introduction of polar groups to improve solubility—and the development of advanced formulation approaches to transform a promising natural product into a viable therapeutic agent.

References

- 1. Germacrane | C15H30 | CID 9548707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Germacrene - Wikipedia [en.wikipedia.org]

- 5. Germacrane-type sesquiterpenoids with cytotoxic activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic Activity of Germacrane-Type Sesquiterpene Lactones from Dimerostemma aspilioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Showing Compound Germacrene D (FDB003856) - FooDB [foodb.ca]

- 14. germacrene D, 37839-63-7 [thegoodscentscompany.com]

- 15. Showing Compound Germacrenone (FDB014669) - FooDB [foodb.ca]

- 16. Germacrenone | C15H26O2 | CID 90477896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. cjnmcpu.com [cjnmcpu.com]

- 18. researchgate.net [researchgate.net]

- 19. MS/MS-based molecular networking accelerated discovery of germacrane-type sesquiterpene lactones from Elephantopus scaber L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pacificbiolabs.com [pacificbiolabs.com]

Bioactive compounds from Commiphora opobalsamum

An In-Depth Technical Guide to the Bioactive Compounds of Commiphora opobalsamum

Foreword

Commiphora opobalsamum (L.) Engl., also known as Balm of Gilead or Mecca Balsam, is a species steeped in history, renowned for its aromatic oleo-gum resin and extensive use in traditional medicine across the Arabian Peninsula and northeastern Africa.[1][2] For centuries, its preparations have been applied to treat a spectrum of ailments, from infected wounds and skin diseases to gastrointestinal and inflammatory conditions.[3][4] This guide serves as a technical resource for researchers, scientists, and drug development professionals, moving beyond historical anecdotes to provide a rigorous, evidence-based exploration of the bioactive compounds within this compelling medicinal plant. Our focus is to synthesize current phytochemical knowledge with practical, validated methodologies for the extraction, isolation, and functional evaluation of these compounds, thereby bridging the gap between traditional use and modern pharmacognosy.

Major Bioactive Constituents: A Chemical Overview

The therapeutic potential of C. opobalsamum is rooted in its complex phytochemical profile, which is dominated by terpenoids, flavonoids, and phenolic compounds.[5] The oleo-gum resin is a particularly rich source of these metabolites.[6] More than 300 secondary metabolites have been isolated from the Commiphora genus, with terpenes, especially sesquiterpenes and triterpenes, being the most abundant.[7]

Key chemical classes identified in C. opobalsamum include:

-

Terpenoids: This is the most diverse and abundant class.

-

Monoterpenes and Sesquiterpenes: These volatile compounds are major constituents of the essential oil and contribute to the plant's characteristic aroma and antimicrobial properties.[1] Key examples include α-pinene, sabinene, β-caryophyllene, terpinen-4-ol, α-cadinol, and spathulenol.[1][8][9]

-

Triterpenes and Steroids: These less volatile compounds are associated with significant anti-inflammatory and cytotoxic activities. Notable isolates include friedelin, canophyllal, oleanonic acid, and guggulsterone isomers, which have demonstrated anti-proliferative and anti-inflammatory effects.[5][7][10]

-

-

Flavonoids: Compounds such as quercetin and mearnsetin have been isolated, which are known for their potent antioxidant and anti-inflammatory activities.[10]

-

Phenolic Acids: Syringic acid is a key phenolic compound identified, recognized for its moderate antimalarial and antimicrobial activities.[10]

The synergy between these compounds likely contributes to the plant's broad spectrum of observed bioactivities.

Table 1: Key Bioactive Compounds from Commiphora opobalsamum and Their Reported Activities

| Compound Class | Specific Compound | Reported Biological Activity | Source |

| Triterpenoids | Friedelin, Canophyllal, Oleanonic Acid | Anti-inflammatory, Anticancer | [5][10] |

| Steroids | Guggulsterone | Anti-inflammatory, Hypolipidemic, Anti-proliferative | [1][7] |

| Flavonoids | Quercetin, Mearnsetin | Antioxidant, Anti-inflammatory | [10] |

| Phenolic Acids | Syringic Acid | Antimalarial, Anticandidal, Antimycobacterial | [10] |

| Sesquiterpenes | α-Cadinol, Spathulenol, β-Eudesmol | Antimicrobial, Anti-inflammatory | [8] |

| Monoterpenes | α-Pinene, Sabinene, Terpinen-4-ol | Antimicrobial, Anti-inflammatory | [1][9] |

Pharmacological Landscape: From Traditional Claims to Mechanistic Insights

Modern pharmacological studies have begun to validate many of the traditional uses of C. opobalsamum, revealing a host of activities relevant to drug discovery.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of numerous diseases. Extracts from C. opobalsamum have demonstrated significant anti-inflammatory effects in various models. A methanolic extract was shown to inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in carrageenan-induced paw edema in rodents.[7] This suggests that the bioactive compounds interfere with inflammatory signaling cascades. The presence of triterpenoids and flavonoids like quercetin strongly supports these findings, as these compounds are well-documented inhibitors of inflammatory pathways.[5][7]

Antimicrobial and Antiviral Activity

The traditional use of C. opobalsamum for treating infections is substantiated by numerous in-vitro studies.[3] The essential oil and various extracts exhibit inhibitory effects against a range of pathogens. Activity has been confirmed against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria such as Pseudomonas aeruginosa.[3][10] The antimicrobial action is largely attributed to the volatile components, particularly monoterpenes and sesquiterpenes, which can disrupt microbial membranes and metabolic processes. Furthermore, the isolated compound guggulsterone has shown direct virucidal effects against enveloped viruses like Herpes Simplex Virus type 2 (HSV-2).[1]

Anticancer and Cytotoxic Potential

A growing body of evidence points to the anticancer potential of C. opobalsamum constituents. An aqueous extract of the resin was found to suppress the proliferation of eight different cancer cell lines. Specific triterpenoids isolated from the plant have demonstrated inhibitory effects on prostate cancer cell lines (PC3 and Du145). The mechanism often involves inducing cell cycle arrest and apoptosis, highlighting the potential for these compounds to be developed into novel antineoplastic agents.[11]

Hepatoprotective and Antioxidant Effects

Ethanolic extracts of C. opobalsamum have shown significant hepatoprotective activity against toxin-induced liver damage in animal models.[12] This protection is linked to the plant's antioxidant properties. The extract was able to lower elevated serum levels of liver enzymes (ALT, AST) and bilirubin while replenishing depleted levels of non-protein sulfhydryls (like glutathione), which are crucial for cellular antioxidant defense.[12] Flavonoids such as quercetin and mearnsetin are major contributors to this antioxidant capacity.[10]

Methodologies for Bioactive Compound Research

A systematic approach is crucial for the successful identification and validation of bioactive compounds. This section provides validated, step-by-step protocols for extraction, isolation, and bioactivity screening.

Extraction and Bio-Guided Fractionation Workflow

The initial extraction is a critical step that dictates the profile of compounds obtained. The choice of solvent is paramount; ethanol is effective for a broad range of polar and moderately non-polar compounds like flavonoids and triterpenoids, while steam distillation is specific for volatile essential oils.[12][13] Bio-guided fractionation is an iterative process where fractions are tested for activity at each stage, guiding the purification of the active compound(s).

Caption: Bio-guided isolation of active compounds from C. opobalsamum.

Experimental Protocols

-

Rationale: Ethanol is a versatile solvent capable of extracting a wide array of secondary metabolites, including terpenoids, flavonoids, and phenolics, making it ideal for initial screening.[12]

-

Preparation: Air-dry the plant material (oleo-gum resin) at room temperature in the shade to preserve thermolabile compounds. Grind the dried material into a coarse powder to increase the surface area for extraction.

-

Maceration: Submerge 100 g of the powdered material in 1 L of 95% ethanol in a sealed container.

-

Incubation: Keep the mixture at room temperature for 72 hours with occasional agitation to ensure thorough extraction.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Re-macerate the retained plant residue (marc) with fresh ethanol two more times to maximize yield.

-

Concentration: Pool the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of compounds.

-

Drying: Dry the resulting crude extract in a desiccator to obtain a solvent-free solid or semi-solid extract. Store at 4°C in an airtight container.

-

Rationale: Inflammation can involve the denaturation of proteins. The ability of an extract to prevent heat-induced denaturation of albumin is a reliable and simple measure of its potential anti-inflammatory activity.[14][15][16]

-

Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the plant extract (e.g., 100 to 500 µg/mL).

-

Control Preparation: Prepare a control solution using 2 mL of distilled water instead of the extract. Use Diclofenac sodium as a positive control standard.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

-

Spectrophotometry: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100

-

Data Analysis: Determine the IC₅₀ value (the concentration required to inhibit 50% of denaturation) by plotting percentage inhibition against extract concentration.

-

Rationale: This method is a standard preliminary test to screen for antimicrobial activity. It visually demonstrates the ability of an extract to inhibit microbial growth by creating a zone of inhibition on an agar plate.[17][18][19][20]

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

-

Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Evenly spread 100 µL of the microbial suspension onto the surface of the sterile agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch 6 mm diameter wells into the inoculated agar plates using a sterile cork borer.

-

Sample Loading: Prepare stock solutions of the plant extract in a suitable solvent (e.g., DMSO). Pipette 50 µL of the extract solution into the wells. Use the solvent alone as a negative control and a standard antibiotic (e.g., amikacin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter of the clear zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

-

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[11][21][22][23]

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the plant extract in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

-

Data Analysis: Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is the final frontier in validating a bioactive compound. Based on reported inhibitory effects, we can postulate pathways through which C. opobalsamum constituents exert their anti-inflammatory effects. For example, the observed reduction in TNF-α, PGE₂, and NO suggests interference with the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.

Caption: Inhibition of the NF-κB inflammatory pathway by C. opobalsamum compounds.

Conclusion and Future Directions

Commiphora opobalsamum represents a rich reservoir of bioactive compounds with scientifically validated anti-inflammatory, antimicrobial, and anticancer properties. The data strongly support its historical and traditional applications, providing a solid foundation for further research. Future work should focus on the isolation and structural elucidation of novel compounds, comprehensive mechanistic studies to pinpoint molecular targets, and preclinical in-vivo studies to assess efficacy and safety. The protocols and workflows detailed in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of this remarkable medicinal plant, paving the way for the development of new, nature-derived pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. Commiphora gileadensis — AYUB R&D [ayublab.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. The Genus Commiphora: An Overview of Its Traditional Uses, Phytochemistry, Pharmacology, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Phytochemical Composition of Commiphora Oleogum Resins and Their Cytotoxicity against Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemical and biological studies on Saudi Commiphora opobalsamum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves’ Extract and its Metabolite Profile [frontiersin.org]

- 12. Hepatoprotective properties of Commiphora opobalsamum ("Balessan"), a traditional medicinal plant of Saudi Arabia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Chemical Constituents, Antioxidant, Xanthine Oxidase and COX Inhibitory Activity of Commiphora gileadensis Commonly Grown Wild in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bbrc.in [bbrc.in]

- 16. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 17. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. microbiologyjournal.org [microbiologyjournal.org]

- 20. researchgate.net [researchgate.net]

- 21. In vitro anticancer activity and cytotoxicity screening of phytochemical extracts from selected traditional Chinese medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. japsonline.com [japsonline.com]

Unveiling the Potential of a Rare Sesquiterpenoid: A Technical Guide to (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the sesquiterpenoid (1E)-3-Methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one, a natural compound isolated from the resin of Commiphora sphaerocarpa. While direct biological studies on this specific molecule are not yet available in peer-reviewed literature, this document synthesizes the foundational chemical knowledge and contextualizes its potential therapeutic value based on robust evidence from structurally related furanosesquiterpenoids derived from the same genus.

Core Compound Identity and Physicochemical Properties

This compound is a sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities[1]. Its discovery and structural elucidation were first reported in 2002 as part of an investigation into the chemical constituents of Commiphora sphaerocarpa resin, a plant native to Eastern Africa[2].

The compound's structure was determined through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀O₃ | [1] |

| Molecular Weight | 260.33 g/mol | [1] |

| Class | Sesquiterpene Lactone (Furanosesquiterpenoid) | [1] |

| Natural Source | Resin of Commiphora sphaerocarpa | [2] |

| Appearance | Not Reported (Likely an oil or amorphous solid) | N/A |

The germacrane skeleton, featuring a 10-membered ring, combined with an epoxy linkage and a furan moiety, provides a unique and complex chemical architecture. This structural complexity is often a hallmark of bioactive natural products, suggesting a high potential for specific interactions with biological targets.

Anticipated Biological Activities: An Evidence-Based Perspective

While direct experimental data for this compound is pending, a substantial body of research on analogous furanosesquiterpenoids from the Commiphora genus points toward two primary areas of pharmacological interest: Cytotoxicity against cancer cell lines and Anti-inflammatory effects .

Predicted Cytotoxic and Anti-Proliferative Effects

Numerous studies have demonstrated the potent cytotoxic capabilities of furanosesquiterpenoids isolated from Commiphora resins against various human cancer cell lines[3][4][5]. A notable study by Al-Massarani et al. (2020) provides a compelling case for the potential of this compound class. They investigated two structurally similar furanosesquiterpenoids, 2-methoxyfuranodiene (CM1) and 2-acetoxyfuranodiene (CM2), from Commiphora myrrha[3].

Their findings revealed significant cytotoxicity against human liver carcinoma (HepG2) and breast cancer (MCF-7) cells. This activity suggests that this compound may exhibit similar efficacy.

Table of Cytotoxicity Data for Structurally Related Furanosesquiterpenoids[3]:

| Compound | Cell Line | IC₅₀ (µM) after 48h |

| 2-methoxyfuranodiene (CM1) | HepG2 (Liver Carcinoma) | 3.6 |

| MCF-7 (Breast Cancer) | 4.4 | |

| 2-acetoxyfuranodiene (CM2) | HepG2 (Liver Carcinoma) | 3.6 |

| MCF-7 (Breast Cancer) | 4.4 |

The mechanisms underlying this cytotoxicity were found to involve the induction of apoptosis and cell cycle arrest, key hallmarks of effective anti-cancer agents[3]. It is therefore highly probable that this compound acts via similar pathways.

Exemplary Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To empirically determine the cytotoxic activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed. This protocol is based on established methodologies for evaluating the cytotoxicity of novel compounds[6].

Step-by-Step Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7, A549) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the medium containing the test compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Proposed Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Based on the findings for related compounds, the cytotoxic activity of this compound likely involves the activation of programmed cell death pathways.

Caption: Proposed Cytotoxic Mechanism of Action.

Predicted Anti-inflammatory Activity

The traditional use of Commiphora resins for treating inflammatory conditions is well-documented[7]. Modern scientific studies have substantiated these claims, identifying furanosesquiterpenoids as key anti-inflammatory constituents[8]. Research on the essential oil of Commiphora sphaerocarpa, the natural source of our target compound, demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[8]. This inhibition is crucial as excessive NO production is a hallmark of inflammatory pathogenesis.

The underlying mechanism involves the modulation of key inflammatory signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB)[9].

Exemplary Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

To validate the anti-inflammatory potential of this compound, its ability to suppress NO production in macrophages can be assessed using the Griess assay.

Step-by-Step Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) to the wells (excluding the negative control).

-

Incubation: Plates are incubated for 24 hours to allow for NO production.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is calculated, and the percentage of NO inhibition relative to the LPS-only control is determined. A preliminary cell viability assay (e.g., MTT) is essential to ensure that the observed NO reduction is not due to cytotoxicity.

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

The anticipated anti-inflammatory effect is likely mediated by the inhibition of pro-inflammatory gene expression through the suppression of the NF-κB and MAPK signaling cascades.

Caption: Proposed Anti-inflammatory Mechanism.

Future Directions and Conclusion

This compound stands as a promising but uncharacterized natural product. Its chemical structure, coupled with the robust biological activities of its close analogs from the Commiphora genus, strongly suggests its potential as a lead compound for drug discovery, particularly in the fields of oncology and inflammatory diseases.

The immediate and necessary next step is the empirical validation of its biological activities. The protocols outlined in this guide provide a clear roadmap for initiating this research. Subsequent studies should focus on elucidating its precise molecular targets, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships through semi-synthetic modifications to optimize potency and drug-like properties. This molecule represents a valuable opportunity to expand the therapeutic arsenal derived from natural sources.

References

- 1. This compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Evaluation and Anti-Angiogenic Effects of Two Furano-Sesquiterpenoids from Commiphora myrrh Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terpenoids from Myrrh and Their Cytotoxic Activity against HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicjournals.org [academicjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory, antioxidant and antifungal furanosesquiterpenoids isolated from Commiphora erythraea (Ehrenb.) Engl. resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Oxo-11αH-germacra-1(10) E,4Z-dien-12,6α-olide, a sesquiterpene from Artemisia sieversiana, attenuates lipopolysaccharide-induced inflammation via NF-κB/MAPK pathways and oxidative stress via ROS pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1H and 13C NMR Data for Epoxygermacranes

For researchers, medicinal chemists, and professionals in drug development, the structural elucidation of natural products is a critical step in the journey from discovery to therapeutic application. Among the vast and diverse chemical space of natural compounds, sesquiterpenoids, and specifically epoxygermacranes, represent a class of significant interest due to their complex structures and promising biological activities. This guide provides an in-depth technical overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data characteristic of epoxygermacranes, offering field-proven insights into their spectral interpretation and structural determination.

Introduction to Epoxygermacranes: Structure and Significance

Epoxygermacranes are a subclass of germacrane sesquiterpenoids, which are characterized by a 10-membered carbon ring. The defining feature of epoxygermacranes is the presence of an epoxide ring on the germacrane skeleton. These compounds are predominantly isolated from plants of the Asteraceae family, such as Vernonia, Ainsliaea, and Tanacetum species. Their biological profiles often include cytotoxic, anti-inflammatory, and antimicrobial activities, making them attractive scaffolds for drug discovery.

The inherent flexibility of the 10-membered ring in germacranes often results in the presence of multiple conformers in solution. This conformational heterogeneity can lead to broadened signals or even distinct sets of signals in the NMR spectra, posing a significant challenge in their structural elucidation. Therefore, a comprehensive understanding of their NMR spectral features is paramount for their unambiguous characterization.

The NMR Spectroscopic Profile of Epoxygermacranes: A General Overview

The structural complexity and conformational flexibility of epoxygermacranes necessitate a multi-faceted NMR approach for their characterization. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments is typically required for complete and unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: Key Diagnostic Signals

The ¹H NMR spectra of epoxygermacranes display several characteristic regions:

-

Epoxide Protons: The protons attached to the epoxidized carbons typically resonate in the range of δ 2.5-3.5 ppm. Their precise chemical shift and coupling constants provide valuable information about the position and stereochemistry of the epoxide ring.

-

Olefinic Protons: Protons on double bonds within the germacrane ring or on exocyclic methylene groups usually appear in the downfield region, from δ 4.5 to 6.5 ppm.

-

Methyl Protons: The germacrane skeleton typically contains several methyl groups, which appear as singlets or doublets in the upfield region of the spectrum (δ 0.8-2.0 ppm).

-

Methine and Methylene Protons: The numerous methine and methylene protons of the 10-membered ring give rise to a complex and often overlapping multiplet region between δ 1.0 and 3.0 ppm.

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbons in the molecule and offers key insights into the functional groups present.[1][2] For epoxygermacranes, characteristic chemical shifts include:

-

Epoxide Carbons: The carbons of the epoxide ring typically resonate in the range of δ 50-70 ppm.

-

Olefinic Carbons: Carbons involved in double bonds are found in the downfield region, generally between δ 110 and 160 ppm.

-

Carbonyl Carbons: If a lactone or other carbonyl functionality is present, its carbon signal will be in the far downfield region, typically δ 170-220 ppm.

-

Aliphatic Carbons: The remaining sp³-hybridized carbons of the germacrane ring and methyl groups appear in the upfield region of the spectrum.

Tabulated ¹H and ¹³C NMR Data for Representative Epoxygermacranes

The following tables summarize the ¹H and ¹³C NMR data for selected epoxygermacranes, providing a valuable reference for researchers in the field. The numbering of the carbon skeleton follows standard conventions for germacranolides.

Table 1: ¹H NMR Data (δ in ppm, J in Hz) for Selected Epoxygermacranes in CDCl₃

| Position | Compound 1 (1β,10α-epoxy-salonitenolide)[3] | Compound 2 (a 1,2-epoxy germacranolide)[4] | Compound 3 (a 4,5-epoxy germacranolide)[5] |

| 1 | 3.15 (dd, 9.5, 2.0) | - | 4.85 (d, 9.6) |

| 2α | 2.38 (m) | 3.10 (d, 9.0) | 2.15 (m) |

| 2β | 1.95 (m) | - | 1.80 (m) |

| 3α | 1.26 (m) | 2.95 (dd, 9.0, 3.0) | 2.30 (m) |

| 3β | - | - | 1.90 (m) |

| 5 | 5.30 (d, 10.0) | 5.20 (d, 9.5) | 3.10 (d, 9.8) |

| 6 | 4.10 (t, 10.0) | 4.80 (t, 9.5) | 4.90 (t, 9.8) |

| 8 | 4.95 (m) | 5.10 (m) | 5.20 (m) |

| 9α | 2.54 (m) | 2.40 (m) | 2.20 (m) |

| 9β | 2.30 (m) | 2.10 (m) | 1.85 (m) |

| 13a | 6.20 (d, 3.5) | 6.30 (d, 3.0) | 6.25 (d, 3.2) |

| 13b | 5.60 (d, 3.0) | 5.80 (d, 3.0) | 5.75 (d, 3.0) |

| 14 | 1.75 (s) | 1.80 (s) | 1.95 (s) |

| 15 | 1.40 (d, 7.0) | 1.55 (d, 7.0) | 1.60 (d, 6.8) |

Table 2: ¹³C NMR Data (δ in ppm) for Selected Epoxygermacranes in CDCl₃

| Position | Compound 1 (1β,10α-epoxy-salonitenolide)[3] | Compound 2 (a 1,2-epoxy germacranolide)[4] | Compound 3 (a 4,5-epoxy germacranolide)[5] |

| 1 | 60.8 | 62.5 | 134.5 |

| 2 | 26.5 | 58.0 | 38.2 |

| 3 | 34.1 | 35.5 | 25.8 |

| 4 | 134.2 | 133.0 | 63.1 |

| 5 | 126.3 | 127.5 | 60.5 |

| 6 | 82.5 | 81.0 | 82.1 |

| 7 | 48.1 | 49.5 | 50.3 |

| 8 | 75.3 | 74.0 | 76.8 |

| 9 | 40.2 | 41.5 | 39.7 |

| 10 | 61.2 | 135.0 | 130.2 |

| 11 | 139.8 | 138.5 | 139.1 |

| 12 | 170.1 | 169.8 | 170.5 |

| 13 | 121.5 | 122.0 | 121.8 |

| 14 | 16.8 | 17.2 | 18.5 |

| 15 | 17.5 | 18.0 | 19.2 |

Experimental Protocols and Structural Elucidation Workflow

The definitive structural assignment of an epoxygermacrane is a systematic process that relies on the careful interpretation of a suite of NMR experiments. The causality behind the choice of each experiment is crucial for an efficient and accurate workflow.

Sample Preparation

A well-prepared NMR sample is the foundation for acquiring high-quality data.[6][7]

-

Dissolution: Dissolve 5-10 mg of the purified epoxygermacrane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent can sometimes influence the conformational equilibrium and, consequently, the appearance of the NMR spectrum.

-

Filtration: To ensure sample homogeneity and prevent signal broadening due to suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard: While the residual solvent peak is often used as a primary reference, for precise chemical shift measurements, an internal standard such as tetramethylsilane (TMS) can be added.[7]

NMR Data Acquisition

Modern NMR spectrometers offer a plethora of experiments for structure elucidation.[8][9] For epoxygermacranes, the following sequence is highly recommended:

-

¹H NMR: A standard one-dimensional ¹H NMR spectrum is the starting point. It provides an overview of the proton types present and their multiplicities.

-

¹³C NMR and DEPT: A broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbons. It is instrumental in tracing out the carbon-carbon connectivity within the germacrane ring and any side chains.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting molecular fragments that are not contiguous and for assigning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their bonding connectivity. They are indispensable for determining the relative stereochemistry of the molecule, including the orientation of substituents on the germacrane ring and the stereochemistry of the epoxide.

Data Analysis and Structure Assembly

The final step is the meticulous analysis of the collected data to piece together the structure. This involves:

-

Fragment Assembly: Using the COSY data to establish spin systems (i.e., chains of coupled protons).

-

Connecting Fragments: Employing the HMBC correlations to link these spin systems together and to place quaternary carbons and heteroatoms.

-

Stereochemical Assignment: Interpreting the NOESY/ROESY cross-peaks to deduce the three-dimensional arrangement of the atoms. For flexible molecules like germacranes, the presence or absence of certain NOEs can provide insights into the predominant conformation(s) in solution.

Visualization of Structures and Workflows

Visual aids are invaluable for understanding the complex structures of epoxygermacranes and the workflow for their analysis.

Caption: A simplified representation of the germacrane carbon skeleton.

Caption: A typical workflow for the structural elucidation of epoxygermacranes using NMR spectroscopy.

Conclusion: The Power of NMR in Natural Product Drug Discovery

The structural characterization of epoxygermacranes is a challenging yet rewarding endeavor. Their complex, flexible structures demand a rigorous and systematic application of modern NMR techniques. This guide has provided a comprehensive overview of the characteristic ¹H and ¹³C NMR data for this important class of natural products, along with a detailed workflow for their structural elucidation. By understanding the principles behind the experimental choices and the interpretation of the resulting spectra, researchers can confidently and efficiently unravel the structures of novel epoxygermacranes, paving the way for further investigation into their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Complete 1H and 13C NMR assignments of clerodane diterpenoids of Salvia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. fiveable.me [fiveable.me]

- 9. Natural Products | Bruker [bruker.com]

The Analytical Lens on Nature's Pharmacy: An In-depth Technical Guide to the Mass Spectrometry Analysis of Furanosesquiterpenes

Foreword: Decoding Complexity in Drug Discovery

Furanosesquiterpenes, a diverse class of C15 terpenoids characterized by a furan ring fused to a sesquiterpene skeleton, represent a treasure trove of pharmacological potential. Found predominantly in the essential oils and resins of various medicinal plants, such as those from the Commiphora and Myoporum species, these compounds exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2] Their structural complexity and the frequent occurrence of isomers, however, pose a significant analytical challenge. For researchers, scientists, and drug development professionals, the ability to accurately identify and quantify these molecules is paramount to unlocking their therapeutic promise.

Mass spectrometry (MS), with its unparalleled sensitivity and structural elucidation capabilities, has emerged as the cornerstone technology for the analysis of furanosesquiterpenes. This guide provides a comprehensive, in-depth exploration of the mass spectrometric techniques employed in the study of these valuable natural products. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into sample preparation, ionization techniques, and fragmentation analysis. Our objective is to equip you with the expert knowledge required to navigate the intricacies of furanosesquiterpene analysis, ensuring both scientific integrity and the generation of trustworthy, reproducible data.

Chapter 1: The Foundation of Robust Analysis - Sample Preparation

The journey to reliable mass spectrometric data begins long before the sample enters the instrument. The quality of your sample preparation directly dictates the quality of your results. For furanosesquiterpenes typically found in complex plant matrices like essential oils, the primary goals are efficient extraction and the removal of interfering substances.

Extraction of Furanosesquiterpene-Rich Essential Oils

The volatile nature of most furanosesquiterpenes makes them ideal candidates for extraction via distillation methods. It is crucial to note, however, that some furanosesquiterpenes can be thermally labile. For instance, furanodiene is known to rearrange into curzerene at elevated temperatures.[3] Therefore, the choice of extraction parameters is a critical consideration.

Experimental Protocol: Hydrodistillation for Essential Oil Extraction

This protocol outlines a standard laboratory procedure for extracting essential oils rich in furanosesquiterpenes from plant resins.

Objective: To extract volatile furanosesquiterpenes from a plant resin matrix.

Materials:

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Plant resin (e.g., Commiphora myrrha)

-

Deionized water

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Place 200-300 g of the plant resin into the 2 L round-bottom flask.

-

Add 1 L of deionized water to the flask.

-

Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask, condenser, and collection tube.

-

Begin heating the mixture using the heating mantle. Allow the water to boil and the steam to co-distill with the volatile compounds from the resin.

-

Continue the hydrodistillation for 3-4 hours, ensuring a constant flow of cooling water through the condenser.

-

Once the distillation is complete, allow the apparatus to cool to room temperature.

-

Carefully collect the distilled oil/water mixture from the collection tube.

-

Perform a liquid-liquid extraction on the collected distillate using 20 mL of dichloromethane three times to separate the essential oil from the aqueous phase.

-

Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried solution and concentrate the essential oil under a gentle stream of nitrogen.

-

Store the extracted essential oil at -20°C in a sealed vial until analysis.[4]

Sample Cleanup for Mass Spectrometry

Even after extraction, the essential oil may contain non-volatile residues or other compounds that can interfere with mass spectrometric analysis by causing ion suppression or contaminating the ion source. Solid-Phase Extraction (SPE) is an effective technique for further purifying the furanosesquiterpene fraction.

Protocol: Solid-Phase Extraction (SPE) Cleanup

Objective: To remove non-volatile impurities and interfering compounds from the essential oil extract.

Materials:

-

SPE cartridges (e.g., C18 or silica)

-

SPE vacuum manifold

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Methanol (HPLC grade)

-

Nitrogen evaporator

Procedure:

-

Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of hexane through it. Do not allow the cartridge to dry out.

-

Dissolve 100 mg of the essential oil extract in 1 mL of hexane.

-

Load the dissolved sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds.

-

Elute the furanosesquiterpene fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). The optimal solvent system should be determined empirically.

-

Collect the eluate containing the furanosesquiterpenes.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the purified fraction in a suitable solvent for MS analysis (e.g., methanol or acetonitrile) to a final concentration of approximately 10-100 µg/mL.[5]

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Workhorse for Volatile Analysis

For volatile and semi-volatile furanosesquiterpenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique.[6] It combines the excellent separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV).[7] This high energy input not only ionizes the molecule by ejecting an electron to form a molecular ion (M⁺•) but also induces extensive and reproducible fragmentation.[3]

Advantages of EI for Furanosesquiterpene Analysis:

-

Structural Fingerprinting: The consistent fragmentation patterns serve as a "fingerprint" for a specific compound, allowing for confident identification through comparison with spectral libraries like NIST or Wiley.[7]

-

Detailed Structural Information: The rich fragmentation provides valuable clues for the structural elucidation of unknown furanosesquiterpenes.[1]

Limitations of EI:

-

Molecular Ion Absence: The high energy of EI can sometimes lead to the complete fragmentation of the molecular ion, making it difficult to determine the molecular weight of an unknown compound.[1]

Characteristic Fragmentation Patterns of Furanosesquiterpenes in EI-MS

The fragmentation of furanosesquiterpenes under EI is governed by the stability of the resulting ions and neutral losses. The furan ring and the sesquiterpene skeleton both contribute to the observed fragmentation pathways.

A key fragmentation mechanism for cyclic systems, including the sesquiterpene core, is the retro-Diels-Alder (rDA) reaction .[8] This reaction involves the cleavage of a cyclohexene-like ring system into a diene and a dienophile. The presence of double bonds within the sesquiterpene structure makes this a favorable pathway.

The furan ring itself can undergo characteristic fragmentations, often involving the loss of a hydrogen atom ([M-H]⁺), a formyl radical ([M-CHO]⁺), or cleavage to produce a furanoyl cation.[9]

Let's consider the fragmentation of a common furanosesquiterpene, Furanoeudesma-1,3-diene .

Caption: Proposed EI fragmentation pathway for Furanoeudesma-1,3-diene.

Explanation of the Fragmentation Pathway:

-

Formation of the Molecular Ion: The initial step is the formation of the molecular ion at m/z 216.

-

Loss of a Methyl Group: A common fragmentation for terpenoids is the loss of a methyl radical (•CH₃), leading to a stable cation at m/z 201.

-

Further Fragmentation: Subsequent losses, such as a methylene group (CH₂), can lead to fragments like m/z 187.

-

Retro-Diels-Alder (rDA) Reaction: A significant fragmentation pathway involves an rDA reaction in the sesquiterpene ring, leading to the expulsion of a neutral C₄H₉ fragment and the formation of an ion at m/z 159.

-

Furan Ring Fragmentation: The fragment at m/z 159 can then undergo cleavage of the furan ring system, leading to characteristic ions such as m/z 108.

Table 1: Common Fragment Ions in the EI-MS of Furanosesquiterpenes

| m/z | Proposed Fragment/Neutral Loss | Significance |

| M⁺• | Molecular Ion | Indicates the molecular weight of the compound. |

| M-15 | Loss of •CH₃ | Characteristic of terpenoid structures. |

| M-29 | Loss of •CHO or •C₂H₅ | Can indicate fragmentation of the furan ring or side chains. |

| M-43 | Loss of •C₃H₇ | Fragmentation of the sesquiterpene skeleton. |

| Variable | rDA fragments | Dependent on the specific ring structure of the sesquiterpene. |

Protocol: GC-MS Analysis of Furanosesquiterpenes

This protocol provides a general framework for the GC-MS analysis of furanosesquiterpenes. Optimization of parameters will be necessary depending on the specific compounds of interest and the instrument used.

Objective: To separate and identify volatile furanosesquiterpenes in a prepared sample.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).

-

Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5MS).

Procedure:

-

Injector Setup:

-

Injector Temperature: 250-280°C.

-

Injection Mode: Splitless or split (e.g., 1:20 ratio), depending on sample concentration.

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial Temperature: 60-70°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 3-5°C/min to 240-280°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Mass Spectrometer Parameters:

-

Ion Source Temperature: 200-230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley).

-

Confirm identifications using retention indices (Kovats indices) by analyzing a homologous series of n-alkanes under the same conditions.[10]

-

Chapter 3: Liquid Chromatography-Mass Spectrometry (LC-MS) - Expanding the Analytical Window

While GC-MS is ideal for volatile furanosesquiterpenes, many are less volatile, more polar, or thermally unstable. For these compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[6]

"Soft" Ionization Techniques: Preserving the Molecular Ion

LC-MS typically employs "soft" ionization techniques that impart less energy to the analyte molecules, resulting in minimal fragmentation and a prominent molecular ion or protonated molecule.[11] This is crucial for determining the molecular weight of unknown compounds.

3.1.1 Electrospray Ionization (ESI)

ESI is a very soft ionization method that generates ions from a liquid solution.[12] It is particularly well-suited for polar and thermally labile molecules. In the context of furanosesquiterpenes, ESI in positive ion mode typically produces protonated molecules, [M+H]⁺.

Caption: Simplified workflow of Electrospray Ionization (ESI).

3.1.2 Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is suitable for a wider range of polarities than ESI.[13] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte molecules. APCI is effective for moderately polar furanosesquiterpenes that are not easily ionized by ESI.

Tandem Mass Spectrometry (MS/MS) for In-Depth Structural Elucidation

The power of soft ionization is fully realized when coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and then fragmented through Collision-Induced Dissociation (CID) .[14] This controlled fragmentation provides detailed structural information.

The fragmentation of the even-electron [M+H]⁺ ion in MS/MS follows different rules than the odd-electron M⁺• ion in EI-MS. Common fragmentation pathways involve the loss of small, stable neutral molecules.[2]

Characteristic Neutral Losses in ESI-MS/MS of Furanosesquiterpenes:

-

Loss of H₂O (18 Da): If the furanosesquiterpene contains a hydroxyl group.

-

Loss of CO (28 Da): Can occur from the furan ring or other carbonyl functionalities.

-

Loss of side chains: Ester or other functional groups on the sesquiterpene skeleton can be lost as neutral molecules.

The specific fragmentation pattern can even be used to distinguish between stereoisomers, as the stereochemistry can influence which fragmentation pathways are energetically favored.[15]

Protocol: LC-ESI-MS/MS Analysis of Furanosesquiterpenes

This protocol provides a starting point for developing an LC-MS/MS method for furanosesquiterpene analysis.

Objective: To separate, identify, and structurally characterize furanosesquiterpenes using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

-

Mass spectrometer equipped with an ESI source and MS/MS capabilities (e.g., triple quadrupole, Q-TOF, or Orbitrap).

Procedure:

-

LC Separation:

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds of increasing hydrophobicity. An example gradient could be: 5-95% B over 20 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

-

MS and MS/MS Parameters:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150°C.

-

Desolvation Gas Flow and Temperature: Optimize for the specific instrument.

-

Full Scan MS: Acquire data from m/z 100-1000 to identify the [M+H]⁺ ions of potential furanosesquiterpenes.

-

Product Ion Scan (MS/MS): For each identified [M+H]⁺ ion, perform a product ion scan to obtain its fragmentation pattern. The collision energy should be optimized for each compound to achieve a balance between the precursor ion and fragment ions.

-

Chapter 4: Advanced Mass Spectrometric Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm).[16] This capability is invaluable for:

-

Unambiguous Molecular Formula Determination: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, it can differentiate a furanosesquiterpene from another compound with a similar molecular weight but a different number of oxygen or nitrogen atoms.[17]

-

Confirmation of Fragment Identities: The accurate mass of fragment ions can confirm their elemental composition, which is crucial for elucidating fragmentation pathways.

Quantitative Analysis